tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H21NO5. It is commonly used as a building block in organic synthesis due to its versatile reactivity and stability. This compound is particularly valuable in the synthesis of various derivatives that can be used in further chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) as a base. The reaction is carried out in tetrahydrofuran (THF) at 0°C, followed by stirring at ambient temperature for 18 hours.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and methyl iodide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of novel organic compounds. It is particularly useful in creating derivatives that can be further functionalized.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be used in drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials. Its stability and reactivity make it a valuable intermediate in the production of complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate involves its reactivity with various reagents to form different products. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the methoxy group is replaced by a nucleophile, leading to the formation of new compounds .
Comparison with Similar Compounds
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar structure but contains a piperazine ring instead of a pyrrolidine ring.
tert-Butyl 3-methoxypyrrolidine-1-carboxylate: This compound is similar but lacks the 2-oxoethoxy group.
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound has an azetidine ring and an ethoxy group instead of a methoxy group.
Uniqueness: tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-5-9(7-13)17-8-10(14)16-4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWLWZASHTYBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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